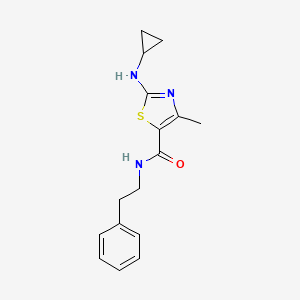
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel chemical compound with potential applications in scientific research. It is a thiazole derivative that has been synthesized using a variety of methods.
Mécanisme D'action
The mechanism of action of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide involves inhibition of the dopamine transporter (DAT). This results in increased levels of dopamine in the brain, which can lead to changes in behavior and mood. The compound has also been found to have an affinity for other neurotransmitter transporters, including the serotonin transporter (SERT) and norepinephrine transporter (NET).
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide are still being studied. However, it has been found to have potential therapeutic effects in neurological disorders, including Parkinson's disease and addiction. The compound has also been shown to have anxiolytic and antidepressant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide in lab experiments is its selectivity for the dopamine transporter (DAT). This allows researchers to study the role of dopamine in various neurological disorders without affecting other neurotransmitters. However, the compound has limitations in terms of its solubility and stability, which can affect its bioavailability and efficacy in experiments.
Orientations Futures
For research include the development of more efficient synthesis methods, the study of its effects on other neurotransmitter systems, and the investigation of its potential therapeutic effects in neurological disorders. Additionally, further research is needed to elucidate the biochemical and physiological effects of this compound and its limitations in lab experiments.
Conclusion:
In conclusion, 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide is a novel compound with potential applications in scientific research. Its selectivity for the dopamine transporter (DAT) makes it a valuable tool for studying the role of dopamine in neurological disorders. However, further research is needed to fully understand its biochemical and physiological effects and its limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has been achieved using several methods. One of the commonly used methods is the reaction of 2-amino-4-methylthiazole-5-carboxamide with cyclopropylamine and 2-phenylethylamine in the presence of a catalyst. Another method involves the reaction of 2-amino-4-methylthiazole-5-carboxamide with cyclopropylamine and 2-phenylethyl isothiocyanate in the presence of a base. These methods have been optimized to yield high purity and good yields of the compound.
Applications De Recherche Scientifique
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide has shown potential applications in scientific research, particularly in the field of neuroscience. It has been found to act as a selective inhibitor of the dopamine transporter (DAT), which is a protein that regulates the levels of dopamine in the brain. This compound has been used to study the role of dopamine in various neurological disorders, including Parkinson's disease and addiction.
Propriétés
IUPAC Name |
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3OS/c1-11-14(21-16(18-11)19-13-7-8-13)15(20)17-10-9-12-5-3-2-4-6-12/h2-6,13H,7-10H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKISXZQJXZIYNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2CC2)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopropylamino)-4-methyl-N-(2-phenylethyl)-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-ethyl-4-[3-(2-methylphenoxy)propyl]-2,3-piperazinedione](/img/structure/B6056906.png)
![8-allyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B6056914.png)
![N-ethyl-N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B6056917.png)

![3-[1-(3,5-difluorobenzyl)-3-piperidinyl]-N-(3,5-dimethoxyphenyl)propanamide](/img/structure/B6056921.png)
![N-({1-[2-(2-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1,5-trimethyl-1H-pyrazole-3-carboxamide](/img/structure/B6056926.png)
![4-{4-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-ylcarbonyl]-1-piperidinyl}-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B6056935.png)
![1-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-3-(methoxymethyl)piperidine](/img/structure/B6056942.png)
![2-butyryl-7-(cyclohexylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6056950.png)
![methyl 3-nitro-5-({[2-(trifluoromethyl)phenyl]amino}carbonyl)benzoate](/img/structure/B6056959.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[3-(methylthio)propyl]-4-piperidinol](/img/structure/B6056971.png)